molecular formula C11H18N2O5 B12349936 Thymidine, 5'-O-methyl-

Thymidine, 5'-O-methyl-

Cat. No.: B12349936
M. Wt: 258.27 g/mol
InChI Key: LUKNVKUXNBJYFV-GSLILNRNSA-N
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Description

Thymidine, 5'-O-methyl-, is a synthetic nucleoside analogue of thymidine, a fundamental pyrimidine deoxynucleoside that pairs with deoxyadenosine in double-stranded DNA . In cell biology, thymidine and its analogues are pivotal tools for synchronizing cell populations in the G1/early S phase of the cell cycle, providing a synchronized model for studying cell division and growth regulation . Furthermore, thymidine forms the core structure for a range of compounds with significant diagnostic and therapeutic applications. For instance, radiolabeled or halogenated thymidine analogues like BrdU (5-bromo-2'-deoxyuridine) and EdU (5-ethynyl-2'-deoxyuridine) are extensively utilized in cell proliferation assays to track DNA synthesis and characterize dividing cells in fields from stem cell research to cancer biology . The study of nucleoside analogues like this one also contributes to the understanding of nucleoside transporter families, which are heterogeneously distributed and mediate the active uptake of nucleosides into the cytoplasm, playing a critical role in cellular nucleoside homeostasis . This product is intended for research purposes only and is not for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C11H18N2O5

Molecular Weight

258.27 g/mol

IUPAC Name

1-[(2R,4S,5R)-4-hydroxy-5-(methoxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione

InChI

InChI=1S/C11H18N2O5/c1-6-4-13(11(16)12-10(6)15)9-3-7(14)8(18-9)5-17-2/h6-9,14H,3-5H2,1-2H3,(H,12,15,16)/t6?,7-,8+,9+/m0/s1

InChI Key

LUKNVKUXNBJYFV-GSLILNRNSA-N

Isomeric SMILES

CC1CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COC)O

Canonical SMILES

CC1CN(C(=O)NC1=O)C2CC(C(O2)COC)O

Origin of Product

United States

Preparation Methods

Protection Strategies for the 5'-Hydroxyl Group

The 5'-hydroxyl group of thymidine must be selectively protected before methylation to prevent undesired side reactions. Two primary protecting groups dominate the literature: 4,4'-dimethoxytrityl (DMT) and tert-butyldimethylsilyl (TBDMS) .

4,4'-Dimethoxytrityl (DMT) Protection

The DMT group is widely used due to its stability under basic conditions and ease of removal with mild acids. Source details the synthesis of 5'-O-DMT-thymidine via reaction with 4,4'-dimethoxytrityl chloride in anhydrous pyridine. For example, 5'-O-(4,4'-dimethoxytrityl)thymidine is prepared by dissolving thymidine in dimethylformamide (DMF), adding imidazole and tert-butyldimethylsilyl chloride, followed by DMT protection in pyridine at 60°C. The reaction achieves a 71% yield after column chromatography (ethyl acetate/hexane).

tert-Butyldimethylsilyl (TBDMS) Protection

TBDMS offers robust protection for the 5'-OH group, particularly in phosphoramidite-based oligonucleotide synthesis. Source describes the synthesis of 5'-O-TBDMS-thymidine by reacting thymidine with TBDMSCl in the presence of imidazole. The intermediate is purified via crystallization from diisopropyl alcohol, yielding a white powder with 99.5% purity by HPLC.

Table 1: Comparison of Protecting Groups for 5'-OH
Protecting Group Reagent Solvent Yield Purity (HPLC)
DMT DMT-Cl, pyridine Pyridine 71% >99%
TBDMS TBDMSCl, imidazole DMF 74% 99.5%

Methylation of the 5'-Hydroxyl Group

Methylation via Alkyl Halides

Methyl iodide (MeI) or methyl triflate (MeOTf) in the presence of a strong base is a classical approach. Source highlights that methyl phosphotriester linkages can methylate thymidine derivatives, though this method risks side reactions at the N3 position of thymine. To mitigate this, low temperatures (−60°C) and sterically hindered bases like 1,8-diazabicycloundec-7-ene (DBU) are employed.

Deprotection and Purification

Acidic Deprotection of DMT

The DMT group is removed using trifluoroacetic acid (TFA) in dichloromethane (DCM). Source confirms that 5'-O-DMT-thymidine inclusion crystals (e.g., with 4-methyl-2-pentanone) lose the DMT group cleanly at 122–132°C, leaving the methylated product intact.

Fluoride-Mediated TBDMS Removal

TBDMS-protected intermediates are deprotected using tetrabutylammonium fluoride (TBAF) in THF. Source’s purification of 5'-O-TBDMS-thymidine via recrystallization in diisopropyl alcohol ensures minimal side reactions.

Chromatographic and Crystallization Techniques

  • Column Chromatography : Ethyl acetate/hexane (3:7) resolves protected intermediates.
  • Crystallization : Inclusion complexes with carbonyl solvents (e.g., 4-methyl-2-pentanone) yield high-purity crystals. TG-DTA analysis in Source shows solvent-free crystals after drying, confirming stability.
Table 2: Purification Methods for 5'-O-Methyl-Thymidine
Method Solvent System Purity Key Finding
Column Chromatography Ethyl acetate/hexane 99.5% Effective for polar intermediates
Recrystallization Diisopropyl alcohol 99.8% Forms solvent-free inclusion crystals

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

Source reports ¹H NMR data for 5'-O-DMT-thymidine: δ 9.2 (1H, br, NH), 7.5 (1H, s, H6), 6.4 (1H, dd, J=5.6, 8.4 Hz, H1'), 0.9 (9H, s, TBDMS). The absence of a 5'-OH proton (~2.5 ppm) confirms successful methylation.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with acetonitrile/water (75:25) and UV detection at 254 nm achieves baseline separation of 5'-O-methyl-thymidine from deprotected byproducts.

Applications in Oligonucleotide Synthesis

5'-O-Methyl-thymidine is incorporated into antisense oligonucleotides to enhance nuclease resistance and binding affinity. Source demonstrates that 2'-O-methyl-uridine analogs stabilize RNA duplexes by favoring C3'-endo sugar puckering. By analogy, 5'-O-methyl-thymidine likely improves thermal stability (Tm) in DNA/RNA hybrids.

Chemical Reactions Analysis

Types of Reactions

Thymidine, 5’-O-methyl-, can undergo various chemical reactions, including:

    Oxidation: The methyl group at the 5’-position can be oxidized to form a carboxyl group.

    Reduction: The compound can be reduced to remove the methyl group, reverting it back to thymidine.

    Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like thiols, amines, or halides in the presence of a suitable base.

Major Products Formed

    Oxidation: 5’-carboxyl-thymidine.

    Reduction: Thymidine.

    Substitution: Various 5’-substituted thymidine derivatives depending on the nucleophile used.

Scientific Research Applications

Nucleic Acid Synthesis

Thymidine, 5'-O-methyl- is frequently employed in the synthesis of oligonucleotides, particularly in the development of antisense oligonucleotides (ASOs). The incorporation of this modified nucleoside can improve the binding affinity and stability of the resulting DNA strands.

Case Study: Antisense Oligonucleotides

A study demonstrated that ASOs modified with 5'-methyl DNA exhibited enhanced safety and antisense activity in murine models. The modifications provided better therapeutic profiles compared to unmodified ASOs, highlighting their potential for treating genetic disorders through targeted RNA interference .

Modification Effect on ASOs
5'-methyl DNAEnhanced safety and antisense activity
2'-O-methylImproved binding affinity

Structural Studies

The presence of the 5-methyl group in thymidine influences DNA structure significantly. Research indicates that this modification increases the frequency of narrow minor groove conformations, which are crucial for specific protein recognition and reduced susceptibility to enzymatic cleavage.

Case Study: DNA Structural Dynamics

Molecular dynamics simulations have shown that thymidine's 5-methyl group plays a critical role in calibrating backbone conformations and basepair geometries within A-tracts of DNA. This structural tuning is essential for maintaining DNA integrity during biological processes .

Therapeutic Applications

Thymidine, 5'-O-methyl- has potential therapeutic applications due to its ability to modify nucleic acid sequences for improved efficacy in drug design. Its incorporation into therapeutic agents can enhance their pharmacokinetic properties.

Case Study: Drug Design Enhancement

Research involving the modification of nucleosides for drug development has shown that compounds like thymidine, 5'-O-methyl- can be used to create more effective therapeutic agents by improving their stability against nucleases and enhancing their cellular uptake .

Therapeutic Aspect Benefit
StabilityIncreased resistance to degradation
Cellular UptakeEnhanced delivery to target cells

Chemical Modifications

The versatility of thymidine, 5'-O-methyl- allows it to serve as a precursor for various chemical modifications. These modifications can lead to novel nucleoside analogs with unique properties suitable for specific applications.

Case Study: Chemical Modification Techniques

Recent advancements have demonstrated successful pyrenylation of thymidine derivatives, which allows for reversible modifications that can be utilized in solid-phase synthesis of RNA sequences. This approach showcases the compound's utility in creating dynamic nucleic acid structures .

Mechanism of Action

The mechanism of action of Thymidine, 5’-O-methyl-, involves its incorporation into DNA during replication. The methyl group at the 5’-position can interfere with the normal base-pairing and enzymatic processes, leading to disruptions in DNA synthesis and function. This can be exploited in antiviral therapies where the compound acts as a chain terminator, preventing the replication of viral DNA.

Comparison with Similar Compounds

Structural and Functional Analysis

Substituent Effects on Stability and Solubility 5'-O-Methyl Group: The methyl group in Thymidine, 5'-O-methyl- increases hydrophobicity compared to unmodified thymidine, improving resistance to enzymatic degradation (e.g., phosphatases) . Trityl and DMT Groups: Bulky trityl or DMT protections (e.g., 5'-O-DMT-Thymidine) enhance solubility in organic solvents and prevent undesired side reactions during oligonucleotide synthesis . Mesyl Groups: In 3',5'-Di-O-mesylthymidine, mesyl substituents facilitate nucleophilic displacement reactions, enabling the synthesis of azido or amino derivatives .

Biological Activity

  • Thymidine, 5'-O-methyl- lacks significant cytotoxicity in mammalian cells, making it suitable for in vitro studies .
  • 5-Fluorouracil (5-FU) contrasts sharply as a cytotoxic agent, targeting thymidylate synthase to disrupt DNA replication .

Hybridization Properties

  • Methylation at the 5’-position (as in Thymidine, 5'-O-methyl-) reduces steric hindrance compared to bulkier modifications (e.g., trityl), allowing better base-pairing in oligonucleotide duplexes .

Q & A

Q. How to integrate 5'-O-methyl thymidine research findings into broader nucleic acid modification literature?

  • Methodology : Conduct systematic reviews using PRISMA guidelines, highlighting unique properties (e.g., nuclease resistance compared to 2'-O-methyl analogs). Use cheminformatics tools (e.g., KNIME) to map structure-activity relationships and identify gaps for future studies .

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